molecular formula C27H25Cl2NO6 B2605149 methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 681154-99-4

methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2605149
CAS No.: 681154-99-4
M. Wt: 530.4
InChI Key: QCOABBFRKQGGLO-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a 2,4-dichlorobenzoyl group at the 2-position and a methoxybenzoate moiety linked via a methylene bridge at the 1-position. This structure combines aromatic, ester, and heterocyclic functionalities, making it a candidate for pharmacological studies, particularly in targeting transporters or receptors.

Properties

IUPAC Name

methyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2NO6/c1-33-24-12-17-10-11-30(26(31)20-9-6-18(28)13-22(20)29)23(21(17)14-25(24)34-2)15-36-19-7-4-16(5-8-19)27(32)35-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOABBFRKQGGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide and a base like potassium carbonate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydroisoquinoline derivatives with variable substituents at the 1- and 2-positions. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Position 2 Substituents at Position 1 Molecular Formula Molecular Weight (g/mol) Key Functional Attributes Reference
Methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate 2,4-Dichlorobenzoyl Methoxybenzoate (methyl ester) C₂₉H₂₆Cl₂NO₇ 580.43 Potential BCRP inhibition (inferred from analogs)
Methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate 3,5-Dimethoxybenzoyl Methoxybenzoate (methyl ester) C₂₉H₃₁NO₈ 521.56 Structural analog with altered benzoyl substitution; reduced halogenation may affect lipophilicity
Ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate 2-Nitrobenzoyl Methoxybenzoate (ethyl ester) C₂₈H₂₈N₂O₈ 520.53 Nitro group introduces polarity; ethyl ester may alter metabolic stability
Methyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate Furan-2-carbonyl Methoxybenzoate (methyl ester) C₂₅H₂₅NO₇ 451.48 Heterocyclic substituent may modulate receptor binding affinity
Methyl 4-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate None (unsubstituted) Methoxybenzoate (methyl ester) C₂₀H₂₁NO₅ 355.39 Simplified structure; absence of acyl group reduces steric hindrance

Key Findings from Comparative Analysis

Impact of Substituents on Pharmacological Activity: The 2,4-dichlorobenzoyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to analogs with methoxy or nitro substituents . This may improve blood-brain barrier penetration, as seen in BCRP inhibitors like the structurally related compound from .

Synthetic Feasibility: Compounds with simpler substituents (e.g., unsubstituted tetrahydroisoquinoline in ) are synthesized in higher yields (e.g., 81% for related intermediates in ), whereas halogenated or nitro-substituted analogs require more complex purification steps .

Biological Relevance: Tetrahydroisoquinoline derivatives with 2,4-dichlorophenyl groups (e.g., and ) are often associated with antifungal or antiparasitic activity, suggesting a broader therapeutic scope for the target compound .

Notes

  • Structural Diversity: The tetrahydroisoquinoline scaffold allows extensive derivatization, enabling optimization for specific targets (e.g., BCRP in vs. orexin-1 receptors in ).
  • Challenges in Comparison: Limited direct pharmacological data for the target compound necessitate reliance on analog studies. For example, the BCRP inhibitor in shares a similar dimethoxy-tetrahydroisoquinoline backbone but differs in the substituent at position 2 .
  • Regulatory Considerations : Impurity profiles for related compounds () highlight the need for stringent quality control in synthesis, particularly for halogenated derivatives .

Biological Activity

Methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound is characterized by a tetrahydroisoquinoline core structure, which is known for various pharmacological activities. The presence of methoxy groups and a dichlorobenzoyl moiety enhances its lipophilicity and biological interactions. The general structure can be represented as:

C20H22Cl2N2O5\text{C}_{20}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_5

Research indicates that compounds with similar structural features exhibit various mechanisms of action:

  • Antitumor Activity : Compounds related to tetrahydroisoquinolines often show significant cytotoxic effects against cancer cell lines. For example, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) has demonstrated effective inhibition of tumor growth through DNA damage mechanisms in various cancer types .
  • Enzyme Interaction : The compound may interact with specific enzymes involved in cancer cell proliferation and survival. Similar compounds have shown to inhibit esterase activity, which can affect drug metabolism and efficacy in tumor cells .

Anticancer Activity

  • In Vitro Studies : A study evaluating the anticancer efficacy of related tetrahydroisoquinoline derivatives reported significant inhibition of cell proliferation in human tumor xenografts. The IC50 values for these compounds were notably low (less than 1 µM), indicating potent activity against breast cancer cell lines (MDA-MB-231) .
  • Mechanism of Action : The cytotoxicity observed was linked to the induction of double-strand breaks in DNA upon treatment with these compounds. This mechanism is critical for their effectiveness against rapidly dividing cancer cells .
  • Esterase Sensitivity : Research highlighted the role of esterase enzymes in modulating the activity of isoquinoline derivatives. Tumor cells showed high sensitivity due to low esterase activity compared to normal cells, which may explain the selective toxicity observed in cancer treatments .

Comparative Analysis

Compound NameStructure TypeIC50 (µM)Mechanism of Action
DIMETetrahydroisoquinoline<1DNA damage induction
Methyl 4-{[...]}TetrahydroisoquinolineTBDTBD

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